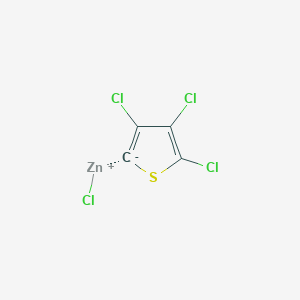
(3,4,5-Trichlorothiophen-2-yl)Zinc chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4,5-Trichlorothiophen-2-yl)zinc chloride, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-Trichlorothiophen-2-yl)zinc chloride typically involves the reaction of 3,4,5-trichlorothiophene with zinc chloride in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves the formation of a Grignard reagent, which is then treated with zinc chloride to yield the desired organozinc compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
(3,4,5-Trichlorothiophen-2-yl)zinc chloride primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or alkenyl compounds . It can also participate in other types of reactions, including:
Oxidation: Under specific conditions, it can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiophenes with fewer substituents.
Substitution: It can undergo nucleophilic substitution reactions to replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere at elevated temperatures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions are biaryl compounds, alkenyl compounds, sulfoxides, sulfones, and substituted thiophenes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(3,4,5-Trichlorothiophen-2-yl)zinc chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of (3,4,5-Trichlorothiophen-2-yl)zinc chloride in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organozinc reagent transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
- (3,4,5-Trichlorophenyl)zinc chloride
- (3,4,5-Trifluorophenyl)zinc chloride
- (3,4,5-Tribromophenyl)zinc chloride
Uniqueness
(3,4,5-Trichlorothiophen-2-yl)zinc chloride is unique due to its thiophene ring, which imparts distinct electronic properties compared to its phenyl counterparts. This makes it particularly useful in the synthesis of conjugated polymers and other advanced materials .
特性
分子式 |
C4Cl4SZn |
|---|---|
分子量 |
287.3 g/mol |
IUPAC名 |
chlorozinc(1+);3,4,5-trichloro-2H-thiophen-2-ide |
InChI |
InChI=1S/C4Cl3S.ClH.Zn/c5-2-1-8-4(7)3(2)6;;/h;1H;/q-1;;+2/p-1 |
InChIキー |
ZNJLCHUYJSGKBK-UHFFFAOYSA-M |
正規SMILES |
[C-]1=C(C(=C(S1)Cl)Cl)Cl.Cl[Zn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



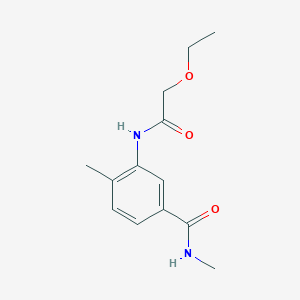
![3-[(Di-i-butylamino)methyl]phenylZinc bromide](/img/structure/B14893529.png)

![2-[(N-Ethyl-N-butylamino)methyl]phenylZinc bromide](/img/structure/B14893542.png)
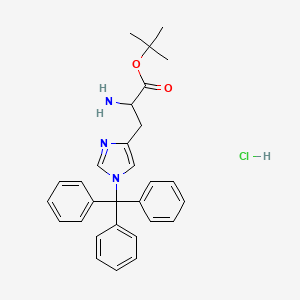
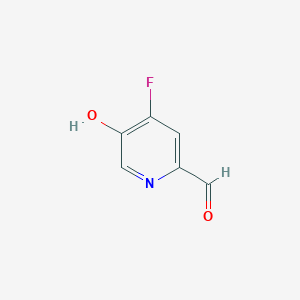
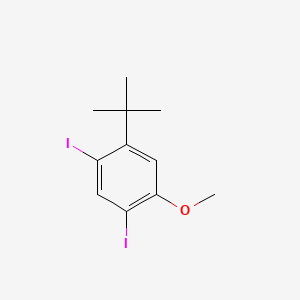
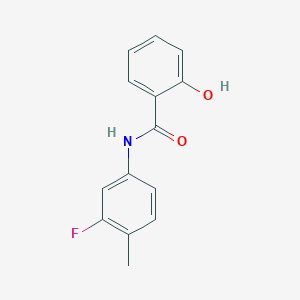
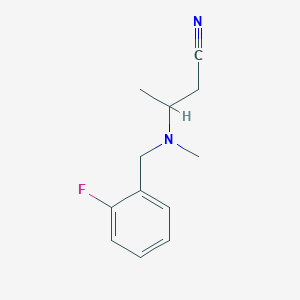
![6-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893602.png)
![Methyl 3-[(dimethyl-1,2-oxazol-4-yl)formamido]propanoate](/img/structure/B14893605.png)
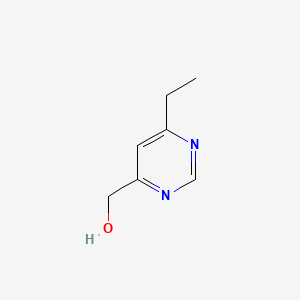
![7-Oxabicyclo[4.2.0]octan-8-one](/img/structure/B14893618.png)
